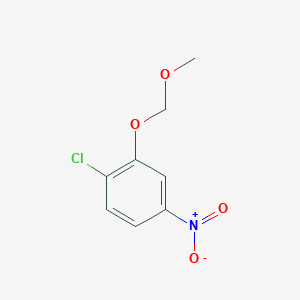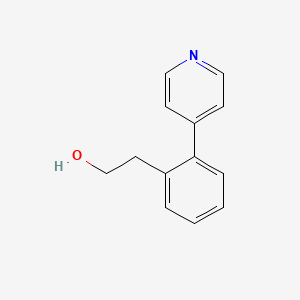
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a dimethylamine group attached to an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then subjected to reductive amination using dimethylamine and a suitable reducing agent such as Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and selectivity. The nitration step can be optimized to achieve high mono-nitration selectivity, and the subsequent reductive amination can be carried out under controlled conditions to maximize yield .
化学反应分析
Types of Reactions
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
科学研究应用
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
相似化合物的比较
Similar Compounds
- N-(4-methoxy-3-nitrophenyl)acetamide
- 4-methoxy-3-nitroacetaniline
- 4-methoxy-2-nitrophenyl)methanamine hydrochloride
Uniqueness
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H16N2O3/c1-12(2)7-6-9-4-5-11(16-3)10(8-9)13(14)15/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
VRANYOBZMJBUKL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)

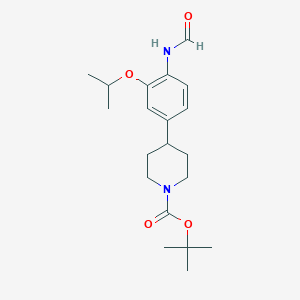
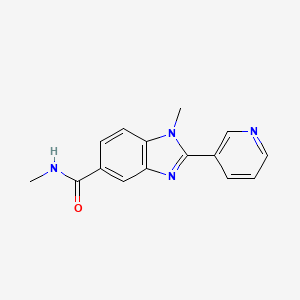

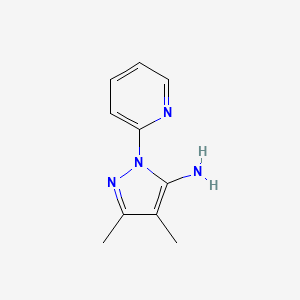
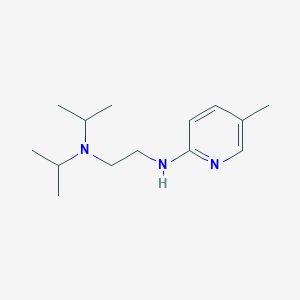
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
